molecular formula C18H13F5N2O3 B4432992 2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE

2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE

Cat. No.: B4432992
M. Wt: 400.3 g/mol
InChI Key: PFODQAOIQKRPEO-UHFFFAOYSA-N
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Description

2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms and a morpholinocarbonyl group attached to a benzamide core

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N2O3/c19-12-11(13(20)15(22)16(23)14(12)21)17(26)24-10-3-1-9(2-4-10)18(27)25-5-7-28-8-6-25/h1-4H,5-8H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFODQAOIQKRPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-(morpholinocarbonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The morpholinocarbonyl group can be oxidized to form corresponding oxides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions produce alcohol derivatives.

Scientific Research Applications

2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to various biological effects. The morpholinocarbonyl group also plays a crucial role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is unique due to the presence of both the pentafluorobenzamide and morpholinocarbonyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-PENTAFLUORO-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE

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